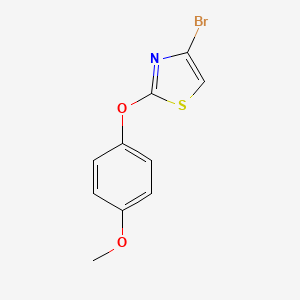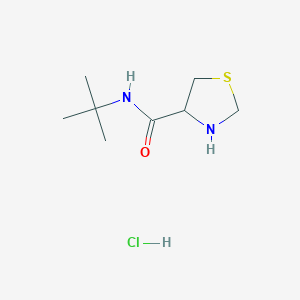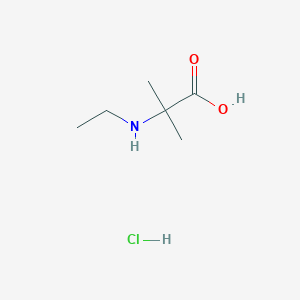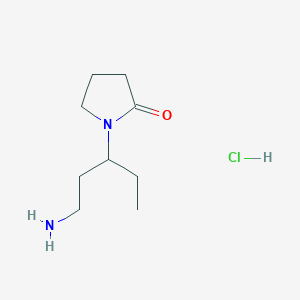
4-Bromo-2-(4-methoxyphenoxy)thiazole
Overview
Description
4-Bromo-2-(4-methoxyphenoxy)thiazole is an organic compound that is used in various scientific research applications. It is a brominated thiazole derivative that has been used in a range of experiments due to its unique properties.
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment : A study by Pişkin, Canpolat, and Öztürk (2020) synthesized a derivative of 4-Bromo-2-(4-methoxyphenoxy)thiazole and examined its properties as a photosensitizer in photodynamic therapy. They found it to be potentially effective in treating cancer due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Properties : Research by Bharti, Nath, Tilak, and Singh (2010) demonstrated that derivatives of 4-Bromo-2-(4-methoxyphenoxy)thiazole exhibit significant antimicrobial and antifungal activities. This indicates its potential application in developing new antimicrobial agents (Bharti, Nath, Tilak, & Singh, 2010).
Synthesis of Novel Compounds : A study by El-Sakka, Soliman, and Abdullah (2013) involved the synthesis of novel 2-aminothiazole derivatives using 4-Bromo-2-(4-methoxyphenoxy)thiazole. This research highlights its role as a precursor in the synthesis of new chemical compounds with potential biological activities (El-Sakka, Soliman, & Abdullah, 2013).
Inhibition of Steel Corrosion : Obot, Kaya, Kaya, and Tüzün (2016) investigated the use of a derivative of 4-Bromo-2-(4-methoxyphenoxy)thiazole as a corrosion inhibitor for steel. Their findings suggest its effectiveness in protecting steel surfaces in acidic environments (Obot, Kaya, Kaya, & Tüzün, 2016).
Mechanism of Action
Mode of Action
The mode of action of 4-Bromo-2-(4-methoxyphenoxy)thiazole It is believed to involve the inhibition of tubulin polymerization and the induction of apoptosis. This suggests that the compound may interact with its targets, leading to changes in cell structure and function, ultimately resulting in programmed cell death.
Result of Action
The molecular and cellular effects of 4-Bromo-2-(4-methoxyphenoxy)thiazole Its potential to induce apoptosis suggests that it may lead to cell death. This could have significant implications for its use in contexts such as cancer treatment, where promoting the death of rapidly dividing cells is beneficial.
properties
IUPAC Name |
4-bromo-2-(4-methoxyphenoxy)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-13-7-2-4-8(5-3-7)14-10-12-9(11)6-15-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHHBXSQYIPVTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674649 | |
| Record name | 4-Bromo-2-(4-methoxyphenoxy)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1065074-21-6 | |
| Record name | 4-Bromo-2-(4-methoxyphenoxy)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1373036.png)
![[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1373039.png)


![N-[5-(aminomethyl)-2-methoxyphenyl]acetamide](/img/structure/B1373043.png)








